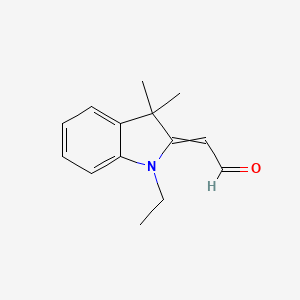
(1-Ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)acetaldehyde is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and drugs
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)acetaldehyde typically involves the reaction of indole derivatives with aldehydes under specific conditions. One common method includes the condensation of 1-ethyl-3,3-dimethylindoline with acetaldehyde in the presence of an acid catalyst. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
(1-Ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nitrated indole derivatives
科学的研究の応用
Chemistry
In chemistry, (1-Ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)acetaldehyde is used as a building block for synthesizing more complex molecules.
Biology
The compound has shown promise in biological research, particularly in the study of enzyme interactions and receptor binding. Its indole structure is known to interact with various biological targets, making it a valuable tool in biochemical studies .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Indole derivatives have been found to possess antiviral, anticancer, and anti-inflammatory activities, which could be harnessed for drug development .
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of (1-Ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)acetaldehyde involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction and gene expression .
類似化合物との比較
Similar Compounds
- 1,3,3-Trimethyl-2-methyleneindoline
- 1,1,3-Trimethyl-3-phenylindane
- 1,3,3-Trimethyl-1-phenylindane
Uniqueness
What sets (1-Ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)acetaldehyde apart from similar compounds is its specific substitution pattern on the indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
41568-14-3 |
|---|---|
分子式 |
C14H17NO |
分子量 |
215.29 g/mol |
IUPAC名 |
2-(1-ethyl-3,3-dimethylindol-2-ylidene)acetaldehyde |
InChI |
InChI=1S/C14H17NO/c1-4-15-12-8-6-5-7-11(12)14(2,3)13(15)9-10-16/h5-10H,4H2,1-3H3 |
InChIキー |
CLHFCFYDSUNLNH-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=CC=CC=C2C(C1=CC=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


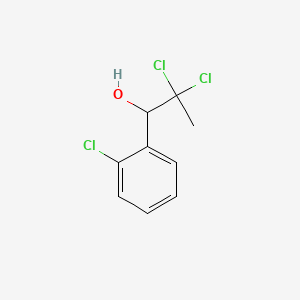
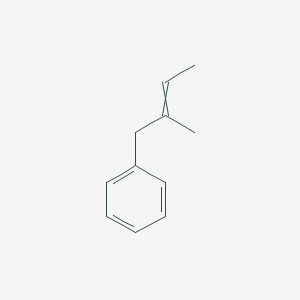
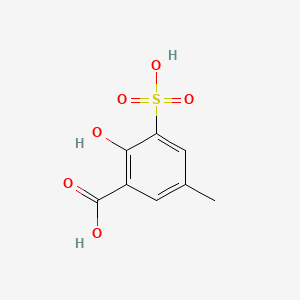
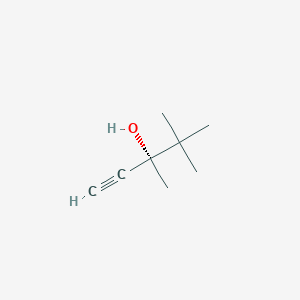
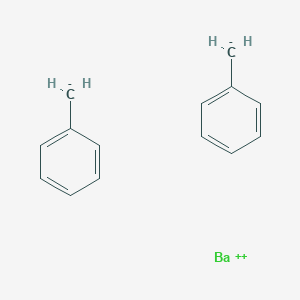
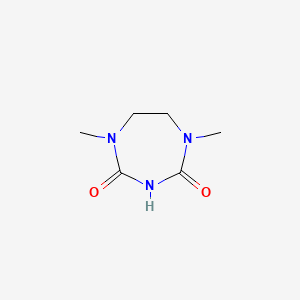
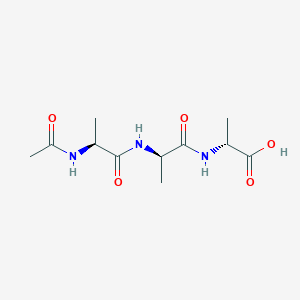

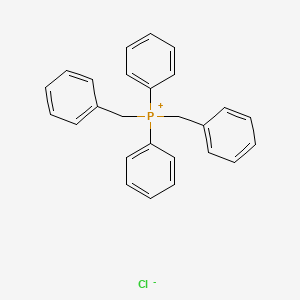
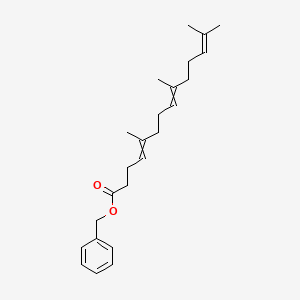
![1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14674037.png)
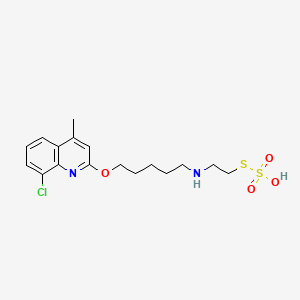
![1h-Pyrimido[5,4-c][1,2,5]oxadiazine](/img/structure/B14674050.png)
![Ethanethiol, 2-[(trimethylsilyl)oxy]-](/img/structure/B14674066.png)
